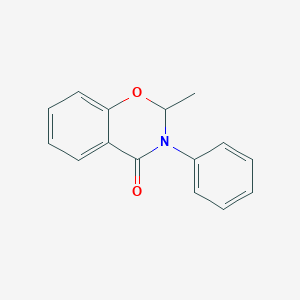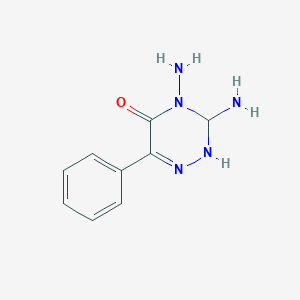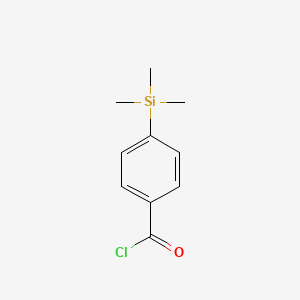
4-(Trimethylsilyl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trimethylsilyl)benzoyl chloride is an organosilicon compound widely used in organic synthesis. It is characterized by the presence of a benzoyl chloride group attached to a trimethylsilyl group. This compound is particularly valuable in the field of organic chemistry due to its reactivity and utility in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(Trimethylsilyl)benzoyl chloride can be synthesized through the reaction of 4-(trimethylsilyl)benzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into a benzoyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of thionyl chloride and the high temperatures required for the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Trimethylsilyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: The compound can be reduced to 4-(trimethylsilyl)benzaldehyde using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to 4-(trimethylsilyl)benzoic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Reduction Reactions: Often use lithium aluminum hydride in anhydrous ether as the reducing agent.
Oxidation Reactions: Utilize strong oxidizing agents like potassium permanganate in aqueous or acidic conditions.
Major Products Formed:
Amides and Esters: Formed from substitution reactions with amines and alcohols.
4-(Trimethylsilyl)benzaldehyde: Formed from reduction reactions.
4-(Trimethylsilyl)benzoic acid: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
4-(Trimethylsilyl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a precursor in the development of pharmaceuticals.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(Trimethylsilyl)benzoyl chloride involves its reactivity as an acylating agent. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is facilitated by the electron-withdrawing nature of the trimethylsilyl group, which enhances the electrophilicity of the benzoyl chloride group.
Comparación Con Compuestos Similares
Trimethylsilyl chloride: Another organosilicon compound used for silylation reactions.
Benzoyl chloride: A simpler acyl chloride without the trimethylsilyl group, used in similar acylation reactions.
4-(Trimethylsilyl)benzoic acid: The precursor to 4-(trimethylsilyl)benzoyl chloride, used in various synthetic applications.
Uniqueness: this compound is unique due to the presence of both the benzoyl chloride and trimethylsilyl groups, which confer distinct reactivity and utility in organic synthesis. The trimethylsilyl group provides steric protection and enhances the electrophilicity of the benzoyl chloride group, making it a valuable reagent in complex synthetic transformations.
Propiedades
Número CAS |
17888-55-0 |
|---|---|
Fórmula molecular |
C10H13ClOSi |
Peso molecular |
212.75 g/mol |
Nombre IUPAC |
4-trimethylsilylbenzoyl chloride |
InChI |
InChI=1S/C10H13ClOSi/c1-13(2,3)9-6-4-8(5-7-9)10(11)12/h4-7H,1-3H3 |
Clave InChI |
GEMGZTLLALNCFM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=C(C=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




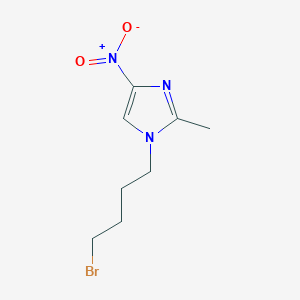

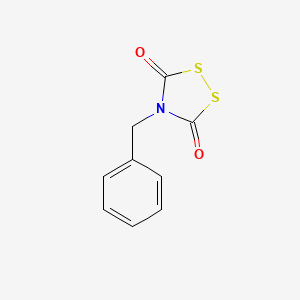

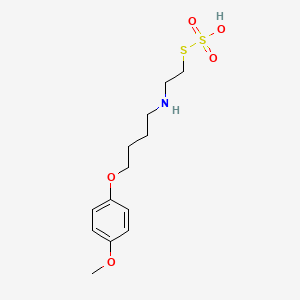

![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)


